P-gp Specificity: No MRP1 or BCRP Modulation
Zosuquidar (LY335979) demonstrates strict P-gp exclusivity. In a direct head-to-head comparison using a panel of transfected cell lines, LY335979 at 0.5 µM fully reversed vinorelbine resistance in P-gp-expressing HL60/Vinc cells but produced no modulation of drug resistance in MRP1-expressing HL60/ADR cells [1]. Critically, at 5 µM—a concentration approximately 100-fold higher than its P-gp Ki of 59 nM—LY335979 had little to no effect on BCRP-transfected MCF-7 cells exhibiting 26-fold mitoxantrone resistance [1]. This contrasts with elacridar, which potently inhibits both P-gp and BCRP (IC50 ~50 nM for BCRP), and with tariquidar, which at 1 µM can abolish ABCG2/BCRP-mediated drug resistance [2].
| Evidence Dimension | Modulation of BCRP-mediated drug resistance at concentrations far exceeding P-gp Ki |
|---|---|
| Target Compound Data | Zosuquidar 5 µM: no effect on BCRP-transfected MCF-7 cells (26-fold mitoxantrone-resistant) |
| Comparator Or Baseline | Elacridar: dual P-gp/BCRP inhibitor with BCRP IC50 ~50 nM; Tariquidar: P-gp inhibitor that inhibits BCRP at 1 µM |
| Quantified Difference | Zosuquidar shows no BCRP modulation at concentrations ~100× above P-gp Ki, whereas elacridar and tariquidar co-inhibit BCRP at concentrations relevant to P-gp blockade |
| Conditions | 3-day cytotoxicity assay; HL60/ADR (MRP1), HL60/Vinc (P-gp), and BCRP-transfected MCF-7 cell lines; mitoxantrone and vinorelbine as substrates |
Why This Matters
For transporter phenotyping studies or protocols requiring P-gp-specific inhibition without BCRP confounding, zosuquidar is the only well-validated reference inhibitor that maintains exclusivity across a >100-fold concentration range.
- [1] Shepard RL, Cao J, Starling JJ, Dantzig AH. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979. Int J Cancer. 2003 Jan 1;103(1):121-5. PMID: 12455064. View Source
- [2] Mease K, Sane R, Podila L, Wacher VJ. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers. J Pharm Sci. 2012 May;101(5):1888-97. PMID: 22359351. View Source
